Cas no 21262-08-8 (N-(4-Bromophenyl)-2-chloropropanamide)

N-(4-Bromophenyl)-2-chloropropanamide is a halogenated organic compound featuring both bromophenyl and chloropropanamide functional groups. Its molecular structure, characterized by the 4-bromophenyl moiety and a chloro-substituted propanamide chain, makes it a versatile intermediate in synthetic organic chemistry. The compound is particularly useful in pharmaceutical and agrochemical research, where it serves as a building block for the development of more complex molecules. Its reactivity, driven by the bromo and chloro substituents, allows for selective modifications, enabling applications in cross-coupling reactions and nucleophilic substitutions. The product is typically supplied with high purity, ensuring reliable performance in demanding synthetic workflows.
N-(4-Bromophenyl)-2-chloropropanamide structure
21262-08-8 structure
Product Name:N-(4-Bromophenyl)-2-chloropropanamide
CAS No:21262-08-8
MF:C9H9BrClNO
MW:262.53086066246
CID:843166
PubChem ID:532270
Update Time:2025-05-20

N-(4-Bromophenyl)-2-chloropropanamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-Bromophenyl)-2-chloropropanamide
    • Propanamide, N-(4-bromophenyl)-2-chloro-
    • 2-chloro-propionic acid-(4-bromo-anilide)
    • 2-Chlor-propionsaeure-(4-brom-anilid)
    • AC1LBAFQ
    • AG-B-08165
    • ALBB-002344
    • CTK6A3142
    • SBB046834
    • STK501975
    • AKOS016345340
    • XUBDXLHGPBQDQM-UHFFFAOYSA-N
    • DB-371109
    • DTXCID80287413
    • Z56914799
    • MS-8585
    • 21262-08-8
    • CS-0307710
    • AKOS000263819
    • DTXSID30336324
    • MFCD03984459
    • EN300-05529
    • BBL037300
    • MDL: MFCD03984459
    • Inchi: 1S/C9H9BrClNO/c1-6(11)9(13)12-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,12,13)
    • InChI Key: XUBDXLHGPBQDQM-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)NC(C(C)Cl)=O

Computed Properties

  • Exact Mass: 260.95567
  • Monoisotopic Mass: 260.95560g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • PSA: 29.1

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Additional information on N-(4-Bromophenyl)-2-chloropropanamide

Recent Advances in the Study of N-(4-Bromophenyl)-2-chloropropanamide (CAS: 21262-08-8)

N-(4-Bromophenyl)-2-chloropropanamide (CAS: 21262-08-8) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly as a precursor or intermediate in the synthesis of bioactive molecules. This research brief aims to summarize the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential therapeutic applications.

One of the key areas of investigation has been the compound's role in the synthesis of novel antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of N-(4-Bromophenyl)-2-chloropropanamide exhibited promising activity against drug-resistant bacterial strains. The researchers utilized a combination of computational modeling and in vitro assays to identify structural modifications that enhanced antimicrobial efficacy while minimizing cytotoxicity.

In addition to its antimicrobial potential, recent research has explored the compound's utility in cancer therapy. A team at the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters that certain analogs of N-(4-Bromophenyl)-2-chloropropanamide showed selective inhibition of protein kinases involved in tumor progression. The study highlighted the compound's ability to disrupt key signaling pathways in cancer cells, suggesting its potential as a scaffold for developing targeted therapies.

From a chemical perspective, advancements in the synthesis and characterization of N-(4-Bromophenyl)-2-chloropropanamide have been reported. A 2024 paper in Organic Process Research & Development described an improved synthetic route that increased yield and purity while reducing environmental impact. The new method employed green chemistry principles, such as solvent-free conditions and catalytic processes, making it more sustainable for industrial-scale production.

Pharmacokinetic studies have also provided valuable insights into the compound's behavior in biological systems. Research published in Xenobiotica investigated the metabolic pathways of N-(4-Bromophenyl)-2-chloropropanamide in mammalian liver microsomes, identifying major metabolites and potential drug-drug interactions. These findings are crucial for understanding the compound's safety profile and guiding future drug development efforts.

Looking forward, researchers are exploring the compound's potential in addressing emerging health challenges. Preliminary studies suggest that modified versions of N-(4-Bromophenyl)-2-chloropropanamide may have applications in treating neurodegenerative diseases by modulating protein aggregation. While these findings are still in early stages, they represent an exciting new direction for research involving this versatile chemical scaffold.

In conclusion, recent studies on N-(4-Bromophenyl)-2-chloropropanamide (CAS: 21262-08-8) demonstrate its growing importance in pharmaceutical research. From antimicrobial and anticancer applications to advancements in synthetic chemistry and pharmacokinetics, this compound continues to offer valuable opportunities for drug discovery and development. Future research will likely focus on optimizing its biological activity and translating these findings into clinically relevant therapeutics.

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